

In-Depth Technical Guide to 2-Hydroxy-3-methylanthraquinone (CAS: 17241-40-6)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxy-3-methylanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and biological activities of **2-Hydroxy-3-methylanthraquinone**. The information is curated for professionals in research and drug development, with a focus on experimental data and methodologies.

Physicochemical Properties

2-Hydroxy-3-methylanthraquinone is a naturally occurring anthraquinone derivative found in plants such as Oldenlandia herbacea and Oldenlandia diffusa.[1][2] It is a yellow powder with the following properties:



Property	Value	Source
CAS Number	17241-40-6	[1][2]
Molecular Formula	С15Н10О3	[1][2]
Molecular Weight	238.24 g/mol	[1][2]
Melting Point	299 °C	ChemicalBook
Boiling Point (Predicted)	439.7 ± 34.0 °C	ChemicalBook
Density (Predicted)	1.371 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	7.77 ± 0.20	ChemicalBook
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **2-Hydroxy-3-methylanthraquinone** is not readily available in the reviewed literature, a general and robust method for the synthesis of anthraquinone derivatives is the Friedel-Crafts acylation, followed by cyclization.

General Synthesis Protocol: Friedel-Crafts Acylation and Cyclization

This two-step process is a classical approach for synthesizing the anthraquinone core structure.

Step 1: Friedel-Crafts Acylation

The synthesis would theoretically involve the Friedel-Crafts acylation of a substituted benzene, such as a cresol derivative, with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).

• Reactants: A suitable cresol derivative (e.g., m-cresol) and phthalic anhydride.



- Catalyst: Anhydrous aluminum trichloride (typically 2.1 molar equivalents).
- Solvent: Dichloromethane is a common solvent for this reaction.
- Procedure: The cresol derivative and phthalic anhydride are dissolved in the solvent. The
 Lewis acid is then added portion-wise while controlling the temperature. The reaction mixture
 is typically stirred at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 30
 minutes).
- Work-up: The reaction is quenched by carefully adding it to ice-water, followed by acidification to precipitate the intermediate benzoylbenzoic acid derivative.

Step 2: Cyclization

The resulting benzoylbenzoic acid derivative is then cyclized to form the anthraquinone ring system.

- Reagent: Strong dehydrating agents like fuming sulfuric acid (oleum) or polyphosphoric acid are used.
- Procedure: The intermediate from Step 1 is heated in the presence of the dehydrating agent (e.g., 4% oleum at 95°C for 2 hours).
- Work-up: The reaction mixture is cooled and poured onto ice to precipitate the crude anthraquinone product. The precipitate is then filtered, washed with water until neutral, and dried.

General Purification Protocols

Purification of the crude **2-Hydroxy-3-methylanthraquinone** can be achieved through standard laboratory techniques.

Recrystallization:

Principle: This technique relies on the difference in solubility of the compound and impurities
in a suitable solvent at different temperatures.



- Solvent Selection: A solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the general solubility of hydroxyanthraquinones, solvents like ethanol, acetic acid, or toluene could be suitable candidates.
- Procedure: The crude product is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration and washed with a small amount of cold solvent.

Column Chromatography:

- Principle: This method separates compounds based on their differential adsorption onto a stationary phase.
- Stationary Phase: Silica gel is a commonly used stationary phase for the purification of anthraquinones.
- Mobile Phase: A solvent system with appropriate polarity is used to elute the compounds. A
 gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is
 typically employed to achieve good separation.
- Procedure: The crude product is loaded onto the silica gel column. The mobile phase is then
 passed through the column, and fractions are collected. The fractions are analyzed (e.g., by
 Thin Layer Chromatography) to identify those containing the pure product, which are then
 combined and the solvent evaporated.

Spectroscopic Data

Specific, experimentally determined spectroscopic data for **2-Hydroxy-3-methylanthraquinone** is not widely published. However, based on the known structure and data from closely related compounds, the expected spectral characteristics are outlined below.

¹H-NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The exact chemical shifts and coupling constants would need to be determined experimentally.



¹³C-NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule, including the carbonyl carbons, the aromatic carbons, and the methyl carbon. The chemical shifts of the carbonyl carbons are expected to be in the downfield region (around 180-190 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3200-3600 (broad)
C=O (quinone)	1650-1680
C=C (aromatic)	1450-1600
C-H (aromatic)	3000-3100
C-H (methyl)	2850-2960

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M^+) at m/z = 238, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules such as CO, CHO, and cleavage of the methyl group.

UV-Vis Spectroscopy

The UV-Vis spectrum of **2-Hydroxy-3-methylanthraquinone** in ethanol is expected to show absorption maxima characteristic of the anthraquinone chromophore. A study on various anthraquinones reported the UV/Vis spectrum of 3-hydroxy-2-methylanthraquinone (an isomer) in absolute ethanol.[3] This provides an indication of the expected spectral properties.

Biological Activity and Signaling Pathways

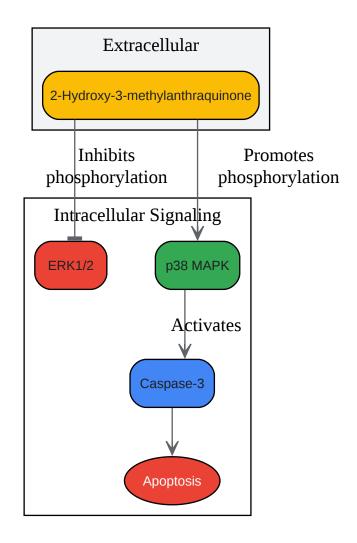


2-Hydroxy-3-methylanthraquinone has demonstrated significant biological activity, particularly in the context of cancer research, where it has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

Induction of Apoptosis in Human Leukemia Cells via MAPK Pathway

- Cell Line: Human leukemic U937 cells.
- Mechanism: 2-Hydroxy-3-methylanthraquinone induces apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
- Key Molecular Events:
 - Decreases the phosphorylation of ERK1/2 (p-ERK1/2).
 - Increases the phosphorylation of p38 MAPK (p-p38MAPK).
 - Does not affect the expression of p-JNK1/2.
 - Leads to the activation of caspase-3, a key executioner caspase in apoptosis.
- Experimental Validation:
 - The use of an ERK1/2 inhibitor (PD98059) enhanced the apoptosis induced by the compound.
 - Inhibition of p38 MAPK (with SB203580) or caspase-3 decreased the apoptotic effect.





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MAPK signaling pathway modulation by **2-Hydroxy-3-methylanthraquinone**.

Inhibition of Proliferation and Invasion of Human Hepatocellular Carcinoma Cells via SIRT1/p53 Pathway

- Cell Line: Human hepatocellular carcinoma (HepG2) cells.
- Mechanism: The compound inhibits cell proliferation and invasion by targeting the Nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1 (SIRT1) and cellular tumor antigen p53 signaling pathway.
- Key Molecular Events:

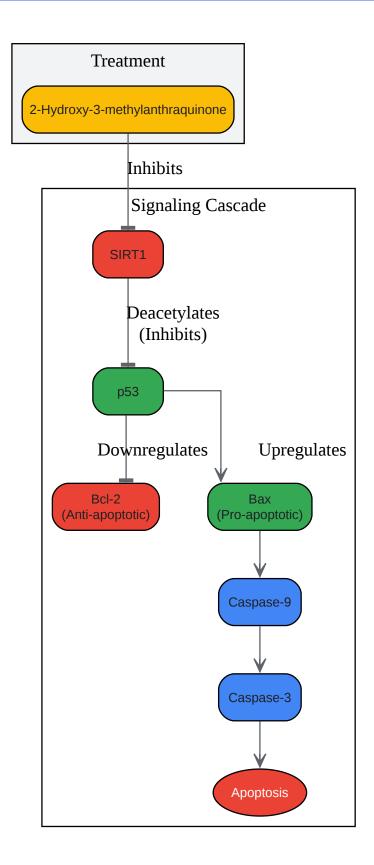




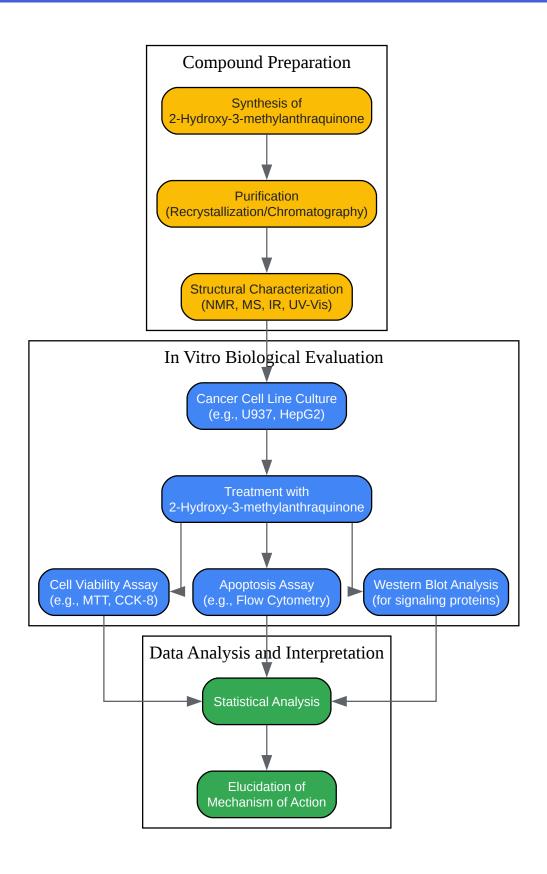


- Inhibits the expression of SIRT1.
- Increases the expression of p53.
- Downregulates the anti-apoptotic protein Bcl-2.
- Upregulates the pro-apoptotic protein Bax.
- Activates caspase-9 and caspase-3.









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References

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- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Hydroxy-3-methylanthraquinone (CAS: 17241-40-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146802#2-hydroxy-3-methylanthraquinone-cas-number-17241-40-6-properties]

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